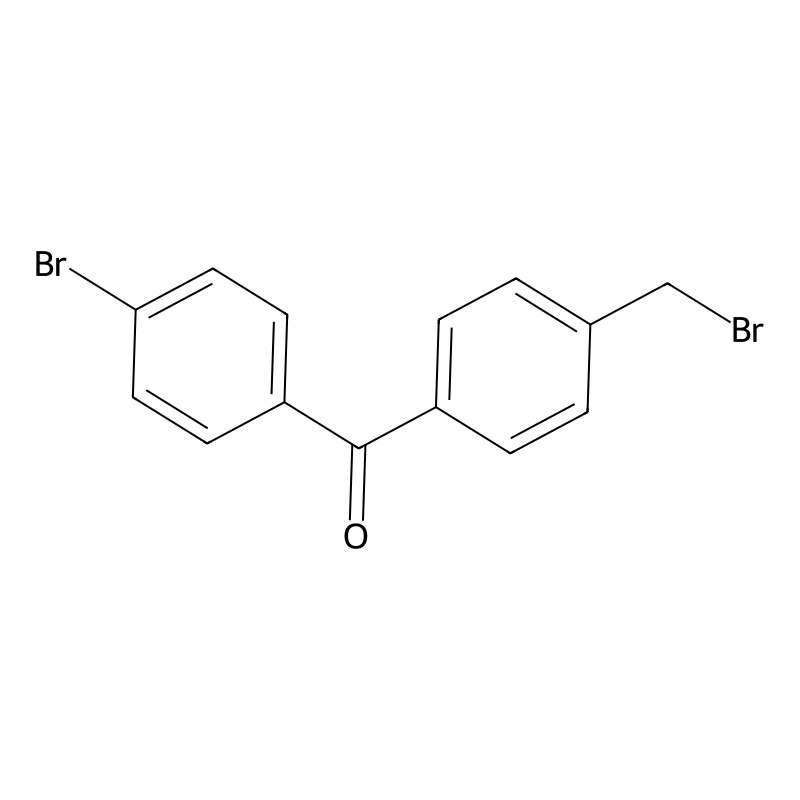

(4-(Bromomethyl)phenyl)(4-bromophenyl)methanone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

The compound (4-(Bromomethyl)phenyl)(4-bromophenyl)methanone, also known as 4-(Bromomethyl)benzophenone, is an organic molecule characterized by the presence of bromine substituents and a ketone functional group. Its structure features a central carbonyl group (C=O) flanked by two aromatic rings, one of which contains a bromomethyl group. This compound is notable for its potential applications in various fields, including pharmaceuticals and materials science.

The chemical reactivity of (4-(Bromomethyl)phenyl)(4-bromophenyl)methanone can be attributed to its functional groups. The carbonyl group can participate in nucleophilic addition reactions, where nucleophiles attack the electrophilic carbon atom of the carbonyl. Additionally, the bromomethyl group can undergo substitution reactions, making the compound versatile in synthetic organic chemistry. For example, it can react with nucleophiles such as amines or alcohols to form new derivatives.

Research indicates that compounds with similar structures to (4-(Bromomethyl)phenyl)(4-bromophenyl)methanone exhibit various biological activities, including antimicrobial and anticancer properties. The presence of bromine atoms can enhance biological activity due to their electron-withdrawing effects, which can increase the reactivity of adjacent functional groups. Studies using computational methods have predicted potential therapeutic effects and toxicity profiles for such compounds .

The synthesis of (4-(Bromomethyl)phenyl)(4-bromophenyl)methanone typically involves several steps:

- Bromination: Starting from benzophenone, bromination can be performed using bromine in a suitable solvent to introduce bromine atoms onto the aromatic rings.

- Formylation: The introduction of the bromomethyl group can be achieved through a reaction with formaldehyde or paraformaldehyde in the presence of an acid catalyst.

- Purification: The final product is usually purified through recrystallization or chromatography to obtain a high-purity compound.

These steps can be modified based on specific laboratory conditions and desired yields.

(4-(Bromomethyl)phenyl)(4-bromophenyl)methanone has potential applications in:

- Pharmaceuticals: As a precursor for synthesizing biologically active compounds.

- Material Science: Used as a photoinitiator in polymerization processes due to its ability to absorb UV light and generate free radicals.

- Organic Synthesis: Serves as an intermediate in the synthesis of various organic compounds.

Interaction studies involving (4-(Bromomethyl)phenyl)(4-bromophenyl)methanone often focus on its binding affinity with biological targets such as enzymes and receptors. Techniques like molecular docking and quantitative structure-activity relationship (QSAR) modeling are employed to predict how this compound interacts at the molecular level, providing insights into its potential therapeutic effects .

Several compounds share structural similarities with (4-(Bromomethyl)phenyl)(4-bromophenyl)methanone. Below is a comparison highlighting their unique features:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Benzophenone | No halogen substituents | UV filter, used in cosmetics |

| 4-Bromoacetophenone | Contains an acetyl group | Antimicrobial properties |

| 4-Bromo-2-methylphenol | Hydroxyl group present | Antioxidant activity |

| 2-Bromo-1-naphthalenemethanol | Naphthalene ring structure | Anticancer activity |

Uniqueness of (4-(Bromomethyl)phenyl)(4-bromophenyl)methanone

What sets (4-(Bromomethyl)phenyl)(4-bromophenyl)methanone apart is its dual bromine substitution combined with a ketone functionality, which may enhance its reactivity and biological activity compared to other similar compounds. This unique combination allows for diverse synthetic pathways and potential applications in drug development and materials science.